molecular formula C26H42O4 B1456434 Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate CAS No. 1202865-43-7

Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate

Cat. No. B1456434
CAS RN: 1202865-43-7
M. Wt: 422.6 g/mol
InChI Key: DROMNWUQASBTFM-BFNLLCNMSA-N
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Description

Molecular Structure Analysis

The molecular structure of Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate consists of a benzene ring substituted with two nonyl groups and two carboxylate groups . The benzene ring is also tetradeuterated, meaning it has four deuterium atoms .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has explored the synthesis and chemical reactivity of complex organic molecules, which can shed light on the potential synthetic routes and reactivity of "Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate". For instance, studies have detailed solvent-free synthesis methods for triazines, demonstrating the efficiency of using N-halosulfonamides as catalysts for synthesizing substituted triazines under solvent-free conditions, which could be relevant for the synthesis of similarly complex organic molecules (Ghorbani‐Vaghei et al., 2015).

Material Science and Catalysis

In the field of material science, functionalized metal-organic frameworks (MOFs) have been synthesized using organic dicarboxylate ligands. These MOFs exhibit significant hydrogen uptake properties, which can be influenced by the structure of the organic ligands used in their construction. This research may offer insights into the design and functionalization of materials with specific chemical moieties for gas storage or catalysis applications (Rowsell et al., 2004).

Photophysical Properties

Studies on the photophysical properties of organic compounds, such as the torsional motions of bis(phenylethynyl)benzene derivatives, highlight the impact of structural modifications on the photophysical behavior of organic molecules. Such research could provide a basis for understanding how the addition of specific functional groups, like dinonyl substituents and deuterium atoms, might affect the photophysical properties of related compounds (Greaves et al., 2006).

Biochemical Analysis

Biochemical Properties

Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in the metabolism of phthalates, such as esterases and lipases. These enzymes catalyze the hydrolysis of the ester bonds in the compound, leading to the formation of monoesters and free phthalic acid. The interactions between this compound and these enzymes are crucial for understanding its metabolic fate and potential biological effects .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound may lead to changes in the expression of genes involved in detoxification processes, such as cytochrome P450 enzymes. Additionally, it can impact cellular metabolism by affecting the activity of enzymes involved in lipid metabolism, leading to alterations in lipid homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, such as esterases and lipases, inhibiting their activity and preventing the hydrolysis of ester bonds. This inhibition can lead to the accumulation of the compound and its metabolites in cells, resulting in various biological effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, such as alterations in gene expression and enzyme activity. These long-term effects are important for understanding the potential risks associated with chronic exposure to the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can induce toxic or adverse effects, such as liver and kidney damage. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound exerts its biological effects. Understanding these dosage effects is crucial for assessing the safety and potential risks of this compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of phthalates. The compound is hydrolyzed by esterases and lipases to form monoesters and free phthalic acid. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The interactions between this compound and these metabolic enzymes are essential for understanding its biotransformation and potential biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, the compound may bind to lipid-binding proteins, facilitating its transport to lipid-rich regions of the cell. Understanding the transport and distribution of this compound is important for elucidating its cellular effects and potential toxicity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in lipid metabolism. The subcellular localization of this compound is crucial for understanding its role in cellular processes and potential biological effects .

properties

IUPAC Name

dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-3-5-7-9-11-13-17-21-29-25(27)23-19-15-16-20-24(23)26(28)30-22-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3/i15D,16D,19D,20D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROMNWUQASBTFM-BFNLLCNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCCC)C(=O)OCCCCCCCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101334671
Record name Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1202865-43-7
Record name Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1202865-43-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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